3-Methyl-1,2,4-oxadiazol-5-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c1-2-4-3(6)7-5-2/h1H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRLQDJTVWZXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431426 | |

| Record name | 3-methyl-1,2,4-oxadiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52386-40-0 | |

| Record name | 3-methyl-1,2,4-oxadiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2,4-oxadiazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Versatile 1,2,4-Oxadiazole Scaffold

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1,2,4-oxadiazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its derivatives are integral components of numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The stability of the 1,2,4-oxadiazole ring, combined with its capacity to act as a bioisosteric replacement for ester and amide groups, makes it a privileged scaffold in modern drug design.[2][4] This guide focuses on a specific, yet foundational, member of this class: this compound. We will delve into its core chemical properties, synthesis, reactivity, and its potential as a versatile building block in the development of novel therapeutics.

Part 1: Core Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by its structure, which gives rise to its fundamental properties. A critical aspect of this molecule is its existence in a tautomeric equilibrium, a phenomenon that dictates its reactivity and interactions.

Tautomerism: The Hydroxy-Oxo Equilibrium

This compound exists as a dynamic equilibrium between two tautomeric forms: the hydroxy ('-ol' or enol) form and the more stable oxo ('-one' or keto) form, correctly named 3-methyl-1,2,4-oxadiazol-5(4H)-one .[5] This equilibrium is fundamental to its chemical behavior.[6][7][8] The keto tautomer generally predominates due to the greater stability of the carbon-oxygen double bond.[8]

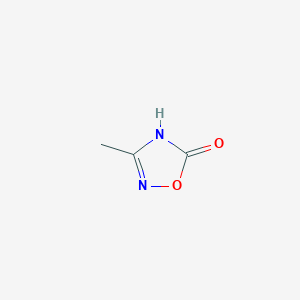

Caption: Tautomeric equilibrium of the title compound.

The solvent environment can significantly influence the position of this equilibrium.[6][7] Non-polar solvents may favor the enol form through intramolecular hydrogen bonding, while polar solvents can stabilize the more polar keto form.[6][7]

Physicochemical Data

The fundamental properties of this compound are summarized below. These values are primarily based on the more stable keto tautomer.

| Property | Value | Source |

| IUPAC Name | 3-methyl-1,2,4-oxadiazol-5(4H)-one | PubChem[5] |

| CAS Number | 52386-40-0 | PubChem[5] |

| Molecular Formula | C₃H₄N₂O₂ | PubChem[5] |

| Molecular Weight | 100.08 g/mol | PubChem[5] |

| InChIKey | RKRLQDJTVWZXMM-UHFFFAOYSA-N | PubChem[5] |

| Canonical SMILES | CC1=NOC(=O)N1 | PubChem[5] |

| Computed XLogP3 | -0.2 | PubChem[5] |

| Hydrogen Bond Donors | 1 | PubChem[5] |

| Hydrogen Bond Acceptors | 3 | PubChem[5] |

Part 2: Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of this compound is crucial for its application as a chemical building block.

General Synthesis Protocol

The most common and reliable method for constructing the 1,2,4-oxadiazole ring is through the cyclization of O-acylated amidoximes.[9][10] This process involves two main stages: the acylation of an amidoxime followed by a thermal or base-catalyzed cyclodehydration.

References

- 1. soc.chim.it [soc.chim.it]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C3H4N2O2 | CID 135546352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

physical properties of 3-Methyl-1,2,4-oxadiazol-5-ol

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Methyl-1,2,4-oxadiazol-5-ol

Foreword: A Molecule of Duality

In the landscape of medicinal chemistry and drug development, the 1,2,4-oxadiazole ring is a privileged scaffold, frequently employed as a bioisostere for esters and amides to enhance metabolic stability and modulate physicochemical properties.[1][2] The subject of this guide, this compound, is a prime example of this heterocyclic family. However, its simple name belies a crucial chemical duality that governs its behavior: tautomerism. Understanding this equilibrium is not merely an academic exercise; it is fundamental to accurately measuring, interpreting, and ultimately engineering its properties for therapeutic applications. This guide provides the foundational knowledge and validated experimental frameworks necessary to comprehensively characterize this molecule.

Molecular Identity and Structural Elucidation

The nominal structure, this compound, suggests a hydroxyl (-OH) group at the C5 position. However, it predominantly exists in its more stable keto tautomeric form, 3-Methyl-1,2,4-oxadiazol-5(4H)-one . This keto-enol tautomerism is a dynamic equilibrium between two constitutional isomers that are readily interconvertible.[3] The position of this equilibrium is sensitive to environmental factors, particularly the solvent.[4][5][6]

The physical properties measured are therefore a reflection of this equilibrium mixture. All subsequent characterization must be performed with this understanding at the forefront.

Caption: Tautomeric equilibrium of the target molecule.

Core Physicochemical Properties

The following table summarizes the key physical and chemical identifiers for the compound, primarily referencing its more stable keto form.

| Property | Value | Source |

| Chemical Name | 3-Methyl-1,2,4-oxadiazol-5(4H)-one | N/A |

| Synonym | This compound | N/A |

| CAS Number | 17597-81-2 | N/A |

| Molecular Formula | C₃H₄N₂O₂ | N/A |

| Molecular Weight | 100.08 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

Expected Spectroscopic Fingerprints

-

¹H NMR: A sharp singlet corresponding to the C3-methyl protons (CH₃) would be expected. Another signal, likely broad, would correspond to the N4-proton (N-H) of the keto tautomer, which would be exchangeable with D₂O.

-

¹³C NMR: Signals for the C3-methyl carbon, the C3 ring carbon, and the C5 carbonyl carbon would be key identifiers. The chemical shift of the C5 carbon would be particularly indicative of the keto-enol equilibrium state.[8]

-

IR Spectroscopy: A strong absorption band characteristic of a carbonyl group (C=O) stretch (approx. 1700-1750 cm⁻¹) from the keto tautomer would likely dominate the spectrum. A broad absorption in the N-H stretching region (approx. 3100-3300 cm⁻¹) would also be expected.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of 100.08.

Experimental Determination of Key Physical Properties

The following sections provide detailed, self-validating protocols for determining the physical properties most critical to drug development.

Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)

Expertise & Rationale: The melting temperature (Tm) is a critical parameter for assessing purity and stability. Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus because it provides a complete thermodynamic profile, including the enthalpy of fusion (ΔH), and can detect other thermal events like decomposition or polymorphic transitions.[9][10] The method's principle lies in measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to the same temperature program.[11]

Caption: Standard workflow for melting point determination using DSC.

Detailed Protocol:

-

Sample Preparation: Accurately weigh 5–20 mg of 3-Methyl-1,2,4-oxadiazol-5-one into a clean aluminum or platinum DSC pan.[12] Place the lid on the pan and hermetically seal it using a sample press. Prepare an identical empty, sealed pan to serve as the reference.

-

Instrument Calibration: Prior to the run, perform a two-point calibration of the DSC instrument using certified reference materials with known thermal transitions, such as indium, to ensure temperature and enthalpy accuracy.[12]

-

Test Execution: Place the sample and reference pans into their respective positions in the DSC autosampler or cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Thermal Program: Initiate the thermal program. A typical scan involves equilibrating the cell at a starting temperature (e.g., 25°C) and then ramping the temperature at a linear rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 250°C).[10]

-

Data Analysis: The output is a thermogram plotting heat flow against temperature. An endothermic event (a peak pointing down or up, depending on instrument convention) signifies melting. The melting point (Tm) is determined from the onset temperature of this peak. The area under the peak is integrated to calculate the enthalpy of fusion (ΔH) .[9]

Trustworthiness: This protocol is self-validating through the mandatory calibration with a known standard (indium). The use of an inert atmosphere ensures the observed thermal event is melting, not oxidative decomposition. Reproducibility is confirmed by running the analysis in triplicate.[12]

Thermodynamic Aqueous Solubility

Expertise & Rationale: Solubility is a cornerstone of drug efficacy, directly influencing absorption and bioavailability.[13] While kinetic solubility assays are useful for high-throughput screening in early discovery, thermodynamic solubility represents the true equilibrium state and is the gold standard for lead optimization and pre-formulation.[14][15] The shake-flask method is the most reliable approach to determine this value.[16] The protocol below is designed to determine the pH-solubility profile, which is critical for a compound with an ionizable proton.

Caption: Workflow for the Shake-Flask method of solubility determination.

Detailed Protocol:

-

Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values, such as pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[16]

-

Sample Incubation: Add an excess amount of solid 3-Methyl-1,2,4-oxadiazol-5-one to vials containing a known volume of each buffer. The amount should be sufficient to ensure undissolved solid remains at equilibrium. Seal the vials.

-

Equilibration: Place the vials in an incubator shaker set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) and agitate for an extended period (24 to 48 hours) to ensure equilibrium is reached.[16][17]

-

Separation: After incubation, allow the samples to rest briefly for large particles to settle. Withdraw an aliquot from the supernatant and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.[17]

-

Quantification: Analyze the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[15][17]

-

Data Analysis: Quantify the concentration against a standard calibration curve prepared with known concentrations of the compound. The resulting concentration is the thermodynamic solubility at that specific pH and temperature. The lowest measured solubility across the pH range of 1.2–6.8 determines the Biopharmaceutics Classification System (BCS) solubility class.[16]

Trustworthiness: The protocol's validity rests on achieving true equilibrium, confirmed by ensuring the presence of excess solid after incubation. The use of a validated, specific analytical method like HPLC ensures accurate quantification, and running each pH condition in triplicate provides statistical confidence.[16]

Acidity Constant (pKa) Determination

Expertise & Rationale: The pKa is the pH at which a compound exists as 50% ionized and 50% neutral species. It is a critical determinant of solubility, permeability, and target binding. For 3-Methyl-1,2,4-oxadiazol-5-one, the N-H proton is acidic. Potentiometric titration and UV-Vis spectrophotometry are two robust, widely used methods for pKa determination.[18][19] The spectrophotometric method is particularly elegant if the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra.

Detailed Protocol (UV-Vis Spectrophotometry):

-

Preliminary Scan: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Prepare two highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) aqueous buffer solutions containing a small, fixed concentration of the compound. Scan the UV-Vis spectrum (e.g., 200-400 nm) of both solutions to identify wavelengths where the absorbance changes significantly with pH (λmax).

-

pH Titration Series: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 11 in 0.5 pH unit increments). Add a constant amount of the compound stock solution to each buffer to maintain a fixed total concentration.

-

Spectral Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

-

Data Analysis: Plot absorbance versus pH. The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal; this pH value is the pKa.[18] Alternatively, using the Henderson-Hasselbalch equation, the pKa can be calculated from the intersection point of plots derived from the spectra.[20]

Trustworthiness: This method is validated by the clear observation of an isosbestic point in the spectral overlay, which is a wavelength where the absorbance of all solutions remains constant, indicating a clean, two-species equilibrium. The accuracy is enhanced by using a calibrated pH meter and performing the experiment at a constant temperature.

Safety, Handling, and Storage

As with any research chemical, 3-Methyl-1,2,4-oxadiazol-5-one should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

The physicochemical characterization of this compound is fundamentally guided by its keto-enol tautomerism. A comprehensive understanding requires not just the final data points, but a rigorous application of validated experimental protocols. The methodologies for DSC, thermodynamic solubility, and pKa determination outlined in this guide provide a robust framework for researchers to generate high-quality, reliable data essential for advancing drug discovery and development programs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 7. 3-METHYL-1,2,4-OXADIAZOL-5-AMINE(3663-39-6) 1H NMR spectrum [chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. s4science.at [s4science.at]

- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 12. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 13. pharmatutor.org [pharmatutor.org]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Aqueous Solubility Assay - Enamine [enamine.net]

- 16. who.int [who.int]

- 17. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijirss.com [ijirss.com]

- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

A Comprehensive Technical Guide to 3-Methyl-1,2,4-oxadiazol-5-one: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: This technical guide provides an in-depth analysis of 3-methyl-1,2,4-oxadiazol-5-one, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We will delve into its fundamental chemical properties, including its critical tautomeric relationship with 3-methyl-1,2,4-oxadiazol-5-ol. The guide details established synthetic methodologies, offering a robust experimental protocol for its formation. A core focus is placed on the compound's role in medicinal chemistry, where the 1,2,4-oxadiazole scaffold serves as a crucial bioisostere for amide and ester functionalities, enhancing metabolic stability and modulating target interactions. A case study involving the modification of the antibiotic Linezolid is presented to illustrate the practical application and therapeutic potential of this versatile chemical entity.

Nomenclature, Structure, and Physicochemical Properties

IUPAC Nomenclature and Tautomerism

The compound exists as a dynamic equilibrium between two tautomeric forms: the enol form, this compound, and the more stable keto form, 3-methyl-4H-1,2,4-oxadiazol-5-one.[1] While both names are used, the preferred IUPAC name is 3-methyl-4H-1,2,4-oxadiazol-5-one , reflecting the predominance of the keto tautomer in most conditions.[1] This tautomerism is a critical feature, as the presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the keto form, and a hydroxyl group in the enol form, dictates its interaction with biological targets.

Figure 1: Keto-Enol Tautomerism of 3-Methyl-1,2,4-oxadiazol-5-one.

Figure 1: Keto-Enol Tautomerism of 3-Methyl-1,2,4-oxadiazol-5-one.

Structural and Physicochemical Data

The fundamental properties of 3-methyl-1,2,4-oxadiazol-5-one are summarized below. These computed descriptors are essential for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₂O₂ | PubChem[1] |

| Molecular Weight | 100.08 g/mol | PubChem[1] |

| IUPAC Name | 3-methyl-4H-1,2,4-oxadiazol-5-one | PubChem[1] |

| CAS Number | 52386-40-0 | PubChem[1], Hit2Lead[2] |

| XLogP3 | -0.2 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Topological Polar Surface Area | 50.7 Ų | PubChem[1] |

Synthesis of the 1,2,4-Oxadiazole Core

Mechanistic Overview

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is a well-established process in organic synthesis. The most prevalent and versatile method involves the acylation of an amidoxime followed by a cyclodehydration reaction.[3][4] This pathway is favored due to the wide availability of starting materials and the generally high yields achieved.

The causality of this process is straightforward:

-

Acylation: The nucleophilic nitrogen of the amidoxime's hydroxyl group attacks an activated carboxylic acid derivative (like an acyl chloride or anhydride). This forms an O-acyl amidoxime intermediate.

-

Cyclodehydration: Under thermal or base-catalyzed conditions, the amino group of the intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly introduced acyl group. The subsequent elimination of a water molecule yields the stable, aromatic 1,2,4-oxadiazole ring.[5]

Alternative methods, such as the 1,3-dipolar cycloaddition of nitrile oxides with nitriles, are also employed, though they can sometimes be limited by the reactivity of the nitrile component.[6][7]

Caption: General synthesis workflow for 1,2,4-oxadiazoles.

Experimental Protocol: Synthesis from Acetamidoxime

This protocol describes a representative synthesis. As a self-validating system, checkpoints such as TLC monitoring and confirmation of the intermediate are crucial for success.

Materials:

-

Acetamidoxime

-

Ethyl Chloroformate (or similar acylating agent)

-

Pyridine (or other non-nucleophilic base)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (1M)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve acetamidoxime (1.0 eq) in anhydrous THF.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (1.1 eq) dropwise. The base is critical for scavenging the HCl byproduct generated during acylation.

-

Acylation: Add ethyl chloroformate (1.05 eq), dissolved in anhydrous THF, dropwise to the cooled solution over 30 minutes. The formation of the O-acylated intermediate should be monitored by Thin Layer Chromatography (TLC).

-

Reaction Workup: Once the starting material is consumed, quench the reaction with 1M HCl. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylated intermediate.

-

Cyclodehydration: Dissolve the crude intermediate in a suitable high-boiling solvent (e.g., toluene or xylene). Heat the mixture to reflux (typically 110-140 °C) for 4-12 hours. The progress of the ring closure can be monitored by TLC or LC-MS.

-

Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure 3-methyl-1,2,4-oxadiazol-5-one.

The Role of 3-Methyl-1,2,4-oxadiazol-5-one in Medicinal Chemistry

The 1,2,4-Oxadiazole Scaffold as a Bioisostere

In modern drug design, the 1,2,4-oxadiazole ring is highly valued as a bioisostere for ester and amide functional groups.[8] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The rationale for this substitution is rooted in improving the drug-like properties of a molecule:

-

Metabolic Stability: Amide and ester bonds are susceptible to hydrolysis by metabolic enzymes (amidases and esterases). Replacing them with the stable, aromatic 1,2,4-oxadiazole ring significantly enhances the metabolic half-life of a drug candidate.[8]

-

Target Interaction: The oxadiazole ring is a rigid, planar structure that can correctly orient other pharmacophoric elements for optimal binding to a biological target.[9] Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of the carbonyl oxygen in amides and esters.[7][9]

-

Physicochemical Properties: The introduction of this heterocycle can modulate key properties like lipophilicity and solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME).[7]

Case Study: Overcoming Antibiotic Resistance with a 1,2,4-Oxadiazole Moiety

A compelling example of the utility of this scaffold is in the development of new antibiotics to combat multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA).[10]

The approved antibiotic Linezolid, an oxazolidinone, is effective against such pathogens. However, emerging resistance poses a significant clinical challenge. In an effort to create improved analogues, researchers replaced the morpholine ring of Linezolid with various heterocycles. Potent antibacterial activity was observed when the morpholino group was substituted with a 3-methyl-1,2,4-oxadiazol-5-yl moiety.[10]

Mechanism of Improvement: Linezolid functions by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex essential for bacterial protein synthesis. The modified analogue, incorporating the oxadiazole ring, is believed to retain or enhance this binding affinity. In-silico studies suggest that these linezolid-like 1,2,4-oxadiazoles bind to the ribosomal subunit U2585, similar to the original morpholinic ring, thereby preserving the mechanism of action while potentially evading resistance mechanisms.[10]

Caption: Logic of bioisosteric replacement to overcome drug resistance.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of 3-methyl-1,2,4-oxadiazol-5-one requires a suite of analytical techniques. The expected spectroscopic data are summarized below, taking into account the dominant keto tautomer.

| Technique | Expected Observations |

| ¹H NMR | Singlet at ~2.3 ppm (3H, -CH₃). Broad singlet at ~11-12 ppm (1H, N-H of the ring). |

| ¹³C NMR | Signal at ~10-15 ppm (-CH₃). Two signals in the aromatic/heterocyclic region, one for C3 (~155-160 ppm) and one for C5 (carbonyl, ~165-170 ppm). |

| IR Spectroscopy | N-H stretching vibration around 3100-3300 cm⁻¹. Strong C=O stretching vibration around 1700-1750 cm⁻¹. C=N stretching around 1600-1650 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to the exact mass of C₃H₄N₂O₂ (m/z = 100.0273). |

Conclusion and Future Prospects

3-Methyl-1,2,4-oxadiazol-5-one is more than a simple heterocycle; it is a validated and highly valuable building block in modern medicinal chemistry. Its robust synthesis, inherent stability, and proven utility as a bioisostere for amides and esters make it an attractive scaffold for drug development professionals.[8][11] The ability of this moiety to enhance the metabolic profile of lead compounds while maintaining or improving target engagement, as demonstrated in the development of next-generation antibiotics, underscores its importance.[10] Future research will undoubtedly continue to leverage the unique properties of the 1,2,4-oxadiazole core to address unmet medical needs across a wide spectrum of diseases, from infectious agents to oncology and beyond.

References

- 1. This compound | C3H4N2O2 | CID 135546352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hit2Lead | this compound | CAS# 52386-40-0 | MFCD09263975 | BB-4043027 [hit2lead.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemintech.ru [chemintech.ru]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. soc.chim.it [soc.chim.it]

- 11. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 3-Methyl-1,2,4-oxadiazol-5-ol: A Technical Guide for Researchers

Abstract

Introduction: The Significance of 3-Methyl-1,2,4-oxadiazol-5-ol

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals.[3] Among these, the 1,2,4-oxadiazole ring is a privileged scaffold due to its metabolic stability and its ability to act as a bioisostere for ester and amide groups. The subject of this guide, this compound, is a small molecule that embodies this important chemical class. Its structural elucidation is a critical step in quality control during synthesis and in understanding its interactions with biological targets.

A key feature of this compound is its potential for tautomerism, existing in equilibrium between the 'ol' (enol) form and the 'one' (keto) form, 3-methyl-1,2,4-oxadiazol-5(4H)-one. This equilibrium is sensitive to the compound's environment, such as the solvent, and has significant implications for its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically, ¹H and ¹³C in this context), allowing for the unambiguous determination of the molecular structure.

Theoretical Framework & Experimental Rationale

¹H and ¹³C nuclei possess a quantum mechanical property called spin. When placed in a strong magnetic field, these nuclei can exist in different spin states with slightly different energies. NMR spectroscopy measures the energy required to induce a transition between these states, which is highly dependent on the local electronic environment of the nucleus. This "chemical shift" (δ), reported in parts per million (ppm), is the cornerstone of NMR analysis.

The choice of solvent is a critical experimental parameter. For this guide, we will consider deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Its polarity can influence the keto-enol tautomeric equilibrium, and its deuterated nature prevents overwhelming solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-pulse spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.

-

Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled spectrum using a standard pulse program (e.g., UDEFT).[4]

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Figure 1: A generalized workflow for the acquisition of NMR spectra.

Predicted NMR Data and Interpretation

Due to the limited availability of published experimental spectra for this compound, the following data is based on computational predictions and analysis of similar structures.[4][5][6][7][8][9][10][11][12][13][14][15]

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Methyl-1,2,4-oxadiazol-5(4H)-one (Keto Tautomer) in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) / Notes |

| CH ₃ | ~2.3 | ~12 | Singlet |

| NH | ~11.5 | - | Broad Singlet |

| C -CH₃ | - | ~168 | Quaternary Carbon (C3) |

| C =O | - | ~158 | Carbonyl Carbon (C5) |

-

¹H NMR Interpretation:

-

The methyl protons (CH₃) are expected to appear as a sharp singlet around 2.3 ppm. This is a typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring.

-

The proton on the nitrogen (NH) of the keto tautomer is expected to be a broad singlet at a significantly downfield chemical shift (around 11.5 ppm). This is due to its acidic nature and potential for hydrogen bonding with the DMSO solvent. The broadness arises from chemical exchange and quadrupolar coupling with the nitrogen atom.

-

-

¹³C NMR Interpretation:

-

The carbon of the methyl group (CH₃) is predicted to resonate at approximately 12 ppm.

-

The two carbons within the oxadiazole ring are in distinct chemical environments. The carbon attached to the methyl group (C3) is predicted around 168 ppm, while the carbonyl carbon (C5) is expected near 158 ppm.[5][6] The exact positions can vary, but both are in the expected downfield region for sp² carbons in a heteroaromatic system.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies.

Theoretical Framework & Experimental Rationale

Covalent bonds in a molecule are not static; they vibrate in various ways (stretching, bending, etc.) at specific quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational frequencies. An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where peaks indicate absorbed frequencies.

For this compound, IR spectroscopy is crucial for identifying key functional groups like C=O (in the keto form), O-H (in the enol form), N-H, C=N, and C-O bonds, thereby providing strong evidence for the predominant tautomeric form in the solid state.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂, H₂O).

-

Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

The following predicted vibrational frequencies are based on data from similar oxadiazole derivatives and general IR correlation tables.[16]

Table 2: Predicted Characteristic IR Absorption Bands for 3-Methyl-1,2,4-oxadiazol-5(4H)-one (Keto Tautomer)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3200 - 3000 | N-H stretch | Medium, Broad |

| 1750 - 1720 | C=O stretch (carbonyl) | Strong |

| 1650 - 1600 | C=N stretch (ring) | Medium-Strong |

| 1300 - 1200 | C-O stretch (ring) | Medium |

| ~1000 | Ring breathing modes | Medium |

-

Interpretation:

-

The presence of a strong absorption band in the region of 1750-1720 cm⁻¹ would be the most definitive evidence for the predominance of the keto tautomer (3-methyl-1,2,4-oxadiazol-5(4H)-one) in the solid state.[16]

-

A broad band between 3200-3000 cm⁻¹ would correspond to the N-H stretching vibration, likely broadened due to intermolecular hydrogen bonding in the solid lattice.

-

The C=N stretching vibration of the oxadiazole ring is expected to appear in the 1650-1600 cm⁻¹ region.

-

If the enol tautomer were present in a significant amount, a broad O-H stretching band would be expected around 3400-3200 cm⁻¹, and the strong C=O band would be absent.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for determining the molecular weight of a compound and for gaining structural information from its fragmentation patterns.

Theoretical Framework & Experimental Rationale

In a mass spectrometer, molecules are first vaporized and then ionized, typically by electron impact (EI) or through a softer ionization technique like electrospray ionization (ESI). In EI-MS, high-energy electrons bombard the molecule, knocking off an electron to form a radical cation known as the molecular ion (M⁺˙) . The m/z of this ion provides the molecular weight of the compound. Due to the high energy of this process, the molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals.[17] The pattern of these fragment ions is characteristic of the molecule's structure.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the vaporized sample with a beam of 70 eV electrons in the ion source.

-

Mass Analysis: Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of this compound is C₃H₄N₂O₂. Its exact molecular weight is 100.0273 g/mol .

-

Molecular Ion (M⁺˙): A peak at m/z = 100 is expected, corresponding to the molecular ion. The intensity of this peak will depend on its stability under EI conditions.

-

Key Fragmentation Pathways: The fragmentation of 1,2,4-oxadiazoles is well-documented and often involves cleavage of the heterocyclic ring.[18][19]

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

-

Interpretation of Fragments:

-

m/z = 72: Loss of a neutral carbon monoxide (CO) molecule (28 Da) from the carbonyl group of the keto tautomer is a plausible fragmentation pathway.

-

m/z = 57: This could correspond to the [CH₃CNO]⁺˙ fragment.

-

m/z = 43: A peak at m/z 43 could arise from the isocyanic acid radical cation [HNCO]⁺˙, formed through rearrangement.

-

m/z = 41: The acetonitrile radical cation [CH₃CN]⁺˙ is another possible fragment resulting from the cleavage of the oxadiazole ring.

-

Analysis of these fragmentation patterns provides a powerful confirmation of the compound's structure, complementing the data from NMR and IR spectroscopy.[20]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While it is less structurally specific than NMR or IR, it is highly valuable for studying conjugated systems and can offer insights into the tautomeric equilibrium of this compound.

Theoretical Framework & Experimental Rationale

UV-Vis spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower-energy (ground state) molecular orbitals to higher-energy (excited state) orbitals. The wavelength of maximum absorbance (λₘₐₓ) is characteristic of the molecule's electronic structure. Conjugated systems (alternating single and double bonds) generally have smaller energy gaps between their π and π* orbitals, leading to absorption at longer wavelengths.

The keto and enol tautomers of this compound have different electronic systems and are therefore expected to exhibit different λₘₐₓ values.[21] By measuring the UV-Vis spectrum in different solvents, one can probe the effect of the environment on the tautomeric equilibrium.

Experimental Protocol: Solution UV-Vis Spectroscopy

-

Solvent Selection: Choose a range of solvents of varying polarity (e.g., hexane, ethanol, water) that are transparent in the UV region of interest.

-

Solution Preparation: Prepare a dilute stock solution of the compound in the chosen solvent. Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Fill a matched quartz cuvette with the sample solution and record its absorption spectrum over a range of approximately 200-400 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Predicted UV-Vis Data and Interpretation

For many 1,2,4-oxadiazole derivatives, electronic transitions are typically observed in the UV region.[22][23][24][25]

-

Keto Tautomer (3-methyl-1,2,4-oxadiazol-5(4H)-one): This form contains a conjugated system involving the C=N bond and the C=O group. It is expected to show a π → π* transition at a λₘₐₓ in the range of 230-260 nm . A weaker n → π* transition from the lone pairs on the oxygen and nitrogen atoms may be observed at a longer wavelength.

-

Enol Tautomer (this compound): This tautomer possesses a more extended aromatic-like system. It is predicted to absorb at a slightly different wavelength, potentially shifted relative to the keto form. The exact position would depend on the degree of aromaticity and conjugation.

By observing how the λₘₐₓ and the shape of the absorption bands change with solvent polarity, one can infer shifts in the tautomeric equilibrium. For instance, polar, protic solvents might favor one tautomer over the other through hydrogen bonding, leading to a noticeable change in the UV-Vis spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach, integrating data from NMR, IR, Mass Spectrometry, and UV-Vis techniques. This guide has outlined the theoretical principles, robust experimental protocols, and detailed interpretative frameworks necessary for the complete characterization of this important heterocyclic compound. The interplay between the keto and enol tautomers is a central theme, influencing the data across all spectroscopic methods. By carefully applying the methodologies described herein, researchers can achieve unequivocal structural confirmation and gain a deeper understanding of the physicochemical properties of this compound, paving the way for its further development in various scientific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journalspub.com [journalspub.com]

- 4. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. CASPRE [caspre.ca]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. 3-METHYL-1,2,4-OXADIAZOL-5-AMINE(3663-39-6) 1H NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Visualizer loader [nmrdb.org]

- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 14. Visualizer loader [nmrdb.org]

- 15. Visualizer loader [nmrdb.org]

- 16. Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. researchgate.net [researchgate.net]

- 19. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scienceready.com.au [scienceready.com.au]

- 21. researchgate.net [researchgate.net]

- 22. journalspub.com [journalspub.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

The Enduring Scaffold: A Technical Guide to the Discovery, Synthesis, and Application of 1,2,4-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, has carved a significant niche in the landscape of medicinal chemistry and materials science. Its remarkable stability and unique bioisosteric properties have made it a privileged scaffold in the design of novel therapeutic agents and functional materials. This in-depth guide provides a comprehensive overview of the 1,2,4-oxadiazole, from its initial discovery in the late 19th century to the sophisticated synthetic strategies and diverse applications that define its modern-day importance.

A Serendipitous Beginning: The Discovery and Early History of 1,2,4-Oxadiazoles

The journey of the 1,2,4-oxadiazole began in 1884, when German chemists Ferdinand Tiemann and P. Krüger first reported its synthesis.[1][2][3][4] Initially, they did not fully grasp the structure of this novel heterocycle, classifying it as an "azoxime" or "furo[ab1]diazole".[1][2] Their pioneering work, which involved the reaction of an amidoxime with an acyl chloride, laid the foundational chemistry for this important class of compounds.[1][4] However, this classical method was not without its challenges, often plagued by low yields, the formation of byproducts, and arduous purification processes.[4]

For nearly eight decades, the 1,2,4-oxadiazole remained a relatively obscure entity in the vast world of organic chemistry. It wasn't until the discovery of its interesting photochemical rearrangement properties that it began to capture the broader attention of the scientific community.[1][2] The exploration of the biological activities of 1,2,4-oxadiazole derivatives commenced in the early 1940s.[1][2] This research culminated in the 1960s with the introduction of the first commercial drug containing this scaffold: Oxolamine, a cough suppressant.[1][2]

A fascinating aspect of the 1,2,4-oxadiazole is its unique presence in nature. It is the only isomer of oxadiazole that has been identified in natural products, highlighting its inherent stability and potential for biological relevance.[1] This early history, from a synthetic curiosity to a recognized pharmacophore, set the stage for the intensive investigation and development that continues to this day.

The Synthetic Arsenal: From Classical Methods to Modern Innovations

The synthesis of the 1,2,4-oxadiazole ring has evolved significantly from the initial approach of Tiemann and Krüger. Modern methodologies offer improved yields, greater functional group tolerance, and more environmentally benign reaction conditions. The most prevalent strategies are centered around the formation of the O-N-C-N-C core through cyclization reactions.

The Workhorse: Amidoxime-Based Syntheses

The reaction of an amidoxime with a carboxylic acid derivative remains the most widely employed method for constructing the 1,2,4-oxadiazole ring. This approach involves two key steps: the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a dehydrative cyclization.

General Workflow for Amidoxime-Based Synthesis

Caption: General workflow for the synthesis of 1,2,4-oxadiazoles from amidoximes.

Detailed Protocol: Synthesis of a 3,5-Disubstituted-1,2,4-Oxadiazole from an Amidoxime and a Carboxylic Acid

-

Amidoxime Preparation: A common route to amidoximes involves the reaction of a nitrile with hydroxylamine hydrochloride in the presence of a base.[5]

-

Activation of Carboxylic Acid: The carboxylic acid is activated to facilitate the acylation of the amidoxime. This can be achieved using various coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or by converting the carboxylic acid to its corresponding acyl chloride or anhydride.

-

Acylation: The activated carboxylic acid derivative is then reacted with the amidoxime to form the O-acylamidoxime intermediate. This step is typically carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Cyclization: The isolated O-acylamidoxime is subsequently cyclized to the 1,2,4-oxadiazole. This is often achieved by heating the intermediate, sometimes in the presence of a base like pyridine or a fluoride source such as tetrabutylammonium fluoride (TBAF), which can improve the efficiency of the reaction.[1]

A significant advancement in this area is the development of one-pot procedures. For instance, a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature from amidoximes and carboxylic acid esters in a superbasic medium (NaOH/DMSO) has been reported, offering a simpler purification protocol.[1]

1,3-Dipolar Cycloaddition: An Alternative Pathway

Another important synthetic route to 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. This method provides a different regiochemical outcome compared to the amidoxime-based syntheses.

Mechanism of 1,3-Dipolar Cycloaddition

Caption: 1,3-Dipolar cycloaddition pathway for 1,2,4-oxadiazole synthesis.

While conceptually elegant, this method can be limited by the stability of the nitrile oxide intermediate, which can dimerize to form furoxans (1,2,5-oxadiazole-N-oxides).

Comparative Overview of Synthetic Methods

| Method | Starting Materials | Key Intermediates | Advantages | Disadvantages |

| Amidoxime-Based | Amidoxime, Carboxylic Acid Derivative | O-Acylamidoxime | High versatility, wide substrate scope, readily available starting materials | Can require harsh conditions for cyclization, potential for side reactions |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Nitrile | Nitrile Oxide | Different regioselectivity | Nitrile oxide instability, potential for dimerization |

| One-Pot NaOH/DMSO | Amidoxime, Carboxylic Acid Ester | Not isolated | Simplified procedure, room temperature reaction | Moderate to long reaction times, variable yields[1] |

A Privileged Scaffold in Drug Discovery

The 1,2,4-oxadiazole ring is considered a bioisostere of esters and amides, meaning it can replace these functional groups in a molecule while maintaining or improving its biological activity.[1] This property, coupled with its metabolic stability, has led to its widespread use in drug design. Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities.[1][2]

Therapeutic Applications of 1,2,4-Oxadiazole Derivatives

| Therapeutic Area | Example Compound/Target | Reference |

| Oncology | Apoptosis inducers, HDAC inhibitors | [1] |

| Anti-inflammatory | Various targets | [1][2] |

| Antiviral | Various targets | [1][2] |

| Antibacterial & Antifungal | Various targets | [1][2] |

| Neurological Disorders | Muscarinic agonists, serotonergic agents | [1] |

One notable example of a drug containing a 1,2,4-oxadiazole is Ataluren , which is used for the treatment of Duchenne muscular dystrophy.[5]

Future Directions and Conclusion

From its humble discovery over a century ago, the 1,2,4-oxadiazole has evolved into a cornerstone of modern medicinal chemistry. The continuous development of novel and efficient synthetic methodologies, including one-pot and room temperature procedures, has expanded the accessibility and diversity of 1,2,4-oxadiazole derivatives.[6] As our understanding of its role as a versatile bioisosteric scaffold deepens, the 1,2,4-oxadiazole is poised to remain a critical component in the development of the next generation of therapeutic agents. The ongoing exploration of its potential in materials science further underscores the enduring importance of this remarkable heterocycle.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. soc.chim.it [soc.chim.it]

- 4. benchchem.com [benchchem.com]

- 5. "The Development of a One Pot, Two Reaction Synthetic Preparation of 1," by Austin J. Carter [ir.library.illinoisstate.edu]

- 6. mdpi.com [mdpi.com]

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

An In-Depth Technical Guide to the Theoretical Studies of 3-Methyl-1,2,4-oxadiazol-5-ol

This guide provides a comprehensive theoretical framework for the investigation of this compound, a heterocyclic compound of significant interest in medicinal chemistry. For researchers, scientists, and professionals in drug development, this document outlines the core computational methodologies and expected molecular properties, offering a roadmap for in-silico analysis to accelerate experimental research and discovery.

The 1,2,4-oxadiazole ring is a prominent five-membered heterocyclic scaffold that has garnered substantial attention in the field of medicinal chemistry due to its diverse biological activities.[1][2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3] This versatile core can act as a bioisosteric replacement for ester and amide functionalities, enhancing metabolic stability and pharmacokinetic profiles of drug candidates.[4]

This compound, the subject of this guide, represents a fundamental structure within this class of compounds. A thorough theoretical investigation of its electronic structure, reactivity, and spectroscopic characteristics is paramount for understanding its potential as a building block in the design of novel therapeutic agents. This guide will delineate the application of quantum chemical methods to elucidate these properties, providing a robust in-silico foundation for its synthesis and future applications.

Computational Methodology: A Protocol for Theoretical Investigation

The cornerstone of a rigorous theoretical study lies in the selection of appropriate computational methods. Density Functional Theory (DFT) has proven to be a powerful and accurate tool for predicting the properties of organic molecules.[5] The following protocol outlines a validated approach for the theoretical analysis of this compound.

Experimental Protocol: Quantum Chemical Calculations

-

Software: All calculations are to be performed using a comprehensive quantum chemistry software package such as Gaussian16.[6]

-

Initial Structure: The initial 3D structure of this compound will be constructed using a molecular modeling program.

-

Geometric Optimization: The geometry of the molecule will be optimized without any symmetry constraints using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[6] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will validate the structure as a stable conformer.

-

Spectroscopic Predictions:

-

FT-IR: The calculated vibrational frequencies will be used to predict the infrared spectrum.

-

NMR: The 1H and 13C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

-

-

Electronic Property Calculations:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be determined from the optimized structure.

-

-

Molecular Geometry and Structural Analysis

The optimized molecular structure of this compound is predicted to be planar. The key structural parameters, including bond lengths and angles, are crucial for understanding its stability and reactivity. Based on studies of similar 1,2,4-oxadiazole derivatives, the expected bond lengths and angles can be tabulated.[7]

// Atoms N1 [label="N", pos="0,1!", shape=plaintext, fontcolor="#4285F4"]; C2 [label="C", pos="1,0.5!", shape=plaintext, fontcolor="#202124"]; N3 [label="N", pos="1,-0.5!", shape=plaintext, fontcolor="#4285F4"]; C4 [label="C", pos="0,-1!", shape=plaintext, fontcolor="#202124"]; O5 [label="O", pos="-1,-0.5!", shape=plaintext, fontcolor="#EA4335"];

// Bonds N1 -- C2 [label="1.31 Å"]; C2 -- N3 [label="1.38 Å"]; N3 -- C4 [label="1.32 Å"]; C4 -- O5 [label="1.37 Å"]; O5 -- N1 [label="1.42 Å"];

// Substituents C_Me [label="C", pos="2,1!", shape=plaintext, fontcolor="#202124"]; H1_Me [label="H", pos="2.5,1.5!", shape=plaintext, fontcolor="#5F6368"]; H2_Me [label="H", pos="2.5,0.5!", shape=plaintext, fontcolor="#5F6368"]; H3_Me [label="H", pos="1.5,1.5!", shape=plaintext, fontcolor="#5F6368"]; C2 -- C_Me [label="1.49 Å"]; C_Me -- H1_Me; C_Me -- H2_Me; C_Me -- H3_Me;

O_OH [label="O", pos="-0.5,-2!", shape=plaintext, fontcolor="#EA4335"]; H_OH [label="H", pos="0,-2.5!", shape=plaintext, fontcolor="#5F6368"]; C4 -- O_OH [label="1.34 Å"]; O_OH -- H_OH [label="0.97 Å"]; } .dot Caption: Predicted molecular structure of this compound.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-C2 | 1.31 |

| C2-N3 | 1.38 |

| N3-C4 | 1.32 |

| C4-O5 | 1.37 |

| O5-N1 | 1.42 |

| C2-C(Methyl) | 1.49 |

| C4=O | 1.21 |

| C4-OH | 1.34 |

| O-H | 0.97 |

| **Bond Angles (°) ** | |

| O5-N1-C2 | 105.0 |

| N1-C2-N3 | 115.0 |

| C2-N3-C4 | 103.0 |

| N3-C4-O5 | 112.0 |

| C4-O5-N1 | 105.0 |

| Note: These are hypothetical values based on related structures and should be confirmed by quantum chemical calculations. |

Theoretical Spectroscopic Characterization

Computational spectroscopy is an invaluable tool for the identification and characterization of novel compounds.[8]

FT-IR Spectrum

The calculated vibrational frequencies can be correlated with experimental FT-IR spectra to confirm the synthesis of the target molecule. Key predicted vibrational modes are presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretching | ~3400-3500 |

| C-H stretching (methyl) | ~2900-3000 |

| C=O stretching | ~1750-1780 |

| C=N stretching | ~1600-1650 |

| C-O-C stretching | ~1000-1300 |

| Note: Calculated frequencies are often scaled to better match experimental data. |

NMR Spectra

The GIAO method allows for the accurate prediction of 1H and 13C NMR chemical shifts, aiding in the structural elucidation.

| Atom | Predicted 1H Chemical Shift (ppm) |

| -CH₃ | ~2.5 |

| -OH | ~10-12 (variable) |

| Atom | Predicted 13C Chemical Shift (ppm) |

| -CH₃ | ~15-20 |

| C3 | ~160-165 |

| C5 | ~170-175 |

| Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by solvent effects. |

Electronic Properties and Reactivity Analysis

Understanding the electronic properties of this compound is crucial for predicting its reactivity and potential biological interactions.[9]

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions.[10] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[11]

| Parameter | Predicted Value (eV) |

| EHOMO | ~ -7.0 to -8.0 |

| ELUMO | ~ -1.5 to -2.5 |

| ΔE (LUMO-HOMO) | ~ 5.5 to 6.5 |

A significant HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.[12]

Molecular Electrostatic Potential (MEP)

The MEP surface is a visual representation of the charge distribution on a molecule.[12] It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP is expected to show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating these are likely sites for electrophilic attack. The hydrogen of the hydroxyl group will exhibit a positive potential (blue), making it susceptible to nucleophilic attack.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.[13]

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Hardness (η) = (I - A) / 2

-

Softness (S) = 1 / (2η)

-

Electronegativity (χ) = (I + A) / 2

Higher hardness and lower softness values correspond to greater molecular stability.[9]

Potential Pharmacological Significance

The 1,2,4-oxadiazole moiety is a "privileged" structure in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[2][14] The theoretical insights gained from the study of this compound can guide its incorporation into more complex molecules with therapeutic potential.

The electronic properties and reactive sites identified through theoretical calculations can inform the design of derivatives with improved binding affinity to biological targets. For instance, the nucleophilic nitrogen and oxygen atoms could be functionalized to interact with specific residues in an enzyme's active site. The methyl group can also be modified to explore structure-activity relationships (SAR).[3] The demonstrated wide-ranging biological activities of 1,2,4-oxadiazole derivatives, including their use as anticancer and anti-inflammatory agents, suggest that this compound is a promising starting point for the development of new therapeutics.[3][14]

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the study of this compound. By employing state-of-the-art quantum chemical methods, a wealth of information regarding its molecular structure, spectroscopic signatures, and electronic properties can be obtained. These in-silico insights are invaluable for guiding the synthesis, characterization, and rational design of novel 1,2,4-oxadiazole derivatives with potential applications in drug discovery and development. The synergy between theoretical and experimental chemistry is essential for accelerating the innovation of new and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantum chemical study on the combination of (2H-1,2,3-triazole-4,5-diyl)bis(1,2,4-oxadiazole-3,5-diyl)bis(dinitromethane) anion with various cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemintech.ru [chemintech.ru]

- 8. journalspub.com [journalspub.com]

- 9. researchgate.net [researchgate.net]

- 10. irjweb.com [irjweb.com]

- 11. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 12. ajchem-a.com [ajchem-a.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

quantum chemical modeling of 1,2,4-oxadiazole formation

An In-depth Technical Guide to the Quantum Chemical Modeling of 1,2,4-Oxadiazole Formation

Authored by a Senior Application Scientist

Introduction: The Convergence of Synthesis and Simulation

The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, prized for its unique physicochemical properties that make it an effective bioisostere for esters and amides. Its presence in a range of approved drugs and clinical candidates underscores its importance in drug discovery. The synthesis of these heterocycles, however, can be complex, often involving multiple steps and the potential for side reactions. Understanding the underlying reaction mechanisms is paramount for optimizing reaction conditions, improving yields, and designing novel synthetic pathways.

This is where quantum chemical modeling comes to the forefront. By simulating the reaction at the molecular level, we can gain unprecedented insights into the energetics and geometries of reactants, transition states, and products. This guide provides a comprehensive overview of the principles and practical steps involved in modeling the formation of 1,2,4-oxadiazoles, with a focus on the widely employed 1,3-dipolar cycloaddition of nitrile oxides with nitriles. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to leverage computational chemistry for the rational design of synthetic routes to these valuable compounds.

Common Synthetic Routes to 1,2,4-Oxadiazoles: A Mechanistic Overview

While several methods exist for the synthesis of 1,2,4-oxadiazoles, two of the most prevalent are the acylation of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. The latter is particularly well-suited for computational investigation due to its concerted nature and the well-defined structures of the reactants and transition states.

The 1,3-dipolar cycloaddition reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and a nitrile (the dipolarophile) to form the 1,2,4-oxadiazole ring. This reaction is highly efficient and often proceeds with high regioselectivity. The mechanism of this reaction has been the subject of numerous theoretical studies, which have provided valuable insights into the factors that control its rate and selectivity.

Below is a generalized schematic of the 1,3-dipolar cycloaddition reaction for the formation of a 1,2,4-oxadiazole.

Caption: Generalized reaction scheme for the 1,3-dipolar cycloaddition.

Pillars of a Robust Computational Model: A Scientist's Perspective

The reliability of any quantum chemical model hinges on the judicious selection of the computational method, basis set, and solvent model. These choices are not arbitrary; they are guided by a deep understanding of the underlying theory and the specific chemical problem at hand.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

For modeling organic reaction mechanisms, Density Functional Theory (DFT) offers the best balance of accuracy and computational cost. Unlike more computationally expensive methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, DFT can be applied to systems of realistic size, making it ideal for studying complex organic reactions.

Choosing the Right Functional and Basis Set: A Balancing Act

The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results. For the 1,3-dipolar cycloaddition reactions, hybrid functionals such as B3LYP and M06-2X have been shown to provide reliable results. The M06-2X functional, in particular, is well-suited for studying non-covalent interactions, which can play a significant role in the transition state.

The basis set determines the flexibility of the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), are a good starting point for geometry optimizations and frequency calculations. For more accurate energy calculations, it is often beneficial to use a larger basis set, such as one from the correlation-consistent family (e.g., cc-pVTZ).

Modeling the Solvent: The Unseen Hand in Reaction Chemistry

Most organic reactions are carried out in solution, and the solvent can have a profound effect on the reaction mechanism and energetics. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, are a computationally efficient way to account for the bulk effects of the solvent. These models treat the solvent as a continuous medium with a given dielectric constant, which polarizes in response to the solute.

A Step-by-Step Computational Workflow for Modeling 1,2,4-Oxadiazole Formation

The following workflow outlines the key steps involved in modeling the 1,3-dipolar cycloaddition reaction for the formation of a 1,2,4-oxadiazole using DFT.

Caption: A typical workflow for computational reaction modeling.

Step 1: Building the Reactant and Product Molecules

The first step is to build the 3D structures of the nitrile oxide, the nitrile, and the resulting 1,2,4-oxadiazole. This can be done using a molecular editor such as GaussView or Avogadro. It is important to start with a reasonable initial geometry, as this will help the geometry optimization to converge more quickly.

Step 2: Geometry Optimization and Frequency Analysis

Once the initial structures have been built, the next step is to perform a geometry optimization to find the minimum energy structures of the reactants and products. This is typically done using a DFT method, such as B3LYP/6-31G(d). After the geometry optimization is complete, a frequency calculation should be performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., they have no imaginary frequencies).

Step 3: Locating the Transition State (TS)

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Locating the transition state is often the most challenging part of modeling a reaction mechanism. Methods such as the synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian) or the Berny optimization algorithm can be used to locate the transition state.

Step 4: Verifying the Transition State

After a candidate transition state structure has been located, a frequency calculation must be performed to verify that it is a true first-order saddle point on the potential energy surface. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Step 5: Intrinsic Reaction Coordinate (IRC) Calculations

To confirm that the located transition state connects the reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation should be performed. This calculation follows the reaction path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation will show a smooth path from the transition state to the reactant and product minima.

Step 6: Calculating Activation Energies and Reaction Enthalpies

Once the optimized structures of the reactants, transition state, and products have been obtained, the activation energy and reaction enthalpy can be calculated. The activation energy is the difference in energy between the transition state and the reactants, while the reaction enthalpy is the difference in energy between the products and the reactants.

Case Study: A Deeper Dive into the Numbers

To illustrate the practical application of this workflow, let's consider a hypothetical 1,3-dipolar cycloaddition reaction between benzonitrile oxide and acetonitrile to form 3-phenyl-5-methyl-1,2,4-oxadiazole. The table below summarizes the key computational parameters that would be used in such a study.

| Parameter | Value | Rationale |

| Computational Method | DFT | Good balance of accuracy and computational cost for organic reactions. |

| Functional | M06-2X | Well-suited for studying non-covalent interactions in the TS. |

| Basis Set | 6-311+G(d,p) | Provides a good description of the electronic structure. |

| Solvent Model | SMD (Acetonitrile) | Accurately models the bulk solvent effects of the reaction medium. |

The calculated activation energy and reaction enthalpy for this reaction would provide valuable insights into its feasibility and thermodynamics. For example, a low activation energy would suggest that the reaction proceeds readily at room temperature, while a negative reaction enthalpy would indicate that the reaction is exothermic.

Advanced Topics and Future Directions

The computational modeling of 1,2,4-oxadiazole formation is a rich and active area of research. Advanced topics that can be explored include:

-

Modeling Catalysis: Many synthetic routes to 1,2,4-oxadiazoles employ catalysts to improve reaction rates and selectivities. Computational modeling can be used to elucidate the role of the catalyst and to design more efficient catalytic systems.

-

Investigating Regioselectivity: In cases where the nitrile oxide or the nitrile is unsymmetrical, the 1,3-dipolar cycloaddition can lead to the formation of two different regioisomers. Computational modeling can be used to predict the major regioisomer and to understand the factors that control the regioselectivity.

-